2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate
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Description
“2-Deoxy-2,2-difluoro-4,5-O-isopropylidene-D-threo-pentonic Acid Ethyl Ester Benzoate” is a chemical compound with the molecular formula C17H20F2O6 and a molecular weight of 358.33 . It is also known by the synonym "2-Deoxy-2,2-difluoro-4,5-O- (1-methylethylidene)-D-threo-pentonic Acid Ethyl Ester" .
Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³, a boiling point of 338.4±37.0 °C at 760 mmHg, and a flash point of 158.5±26.5 °C . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor . Its polar surface area is 65 Ų, and it has a molar refractivity of 53.1±0.3 cm³ .Scientific Research Applications
Additivity of Substituent Effects in Hydrolysis
The kinetics of hydrolysis of alkyl esters, including ethyl esters of substituted benzoic acids, were studied, highlighting the effects and their additivity. The research focused on understanding the relative rates of hydrolysis, providing insights into the chemical behavior of such compounds, potentially relevant for the compound (Farooqi, Gore, & Rahim, 1977).
Stereoselective Synthesis of Amino Pentoses
The compound was utilized in the synthesis of 2-acetamido-2-deoxy-D-arabinose and -D-ribose from 2-amino-2-deoxy-D-pentonic acid derivatives. The process involved a stereoselective reaction, highlighting the compound's role in the precise synthesis of biologically significant sugars (Mukaiyama, Miwa, & Nakatsuka, 1982).
Reactions of Polyfluorinated Arylhydrazono-3-oxocarboxylic Acid Esters
The compound's derivatives were investigated for their reaction patterns with o-phenylenediamine. This study's outcomes contribute to the understanding of the compound's reactivity and potential applications in synthesizing complex organic structures (Khudina et al., 2004).
Sonochemistry and Sonocatalysis of Metal Carbonyls
The compound was involved in sonochemical reactions and its role in the biosynthesis of thiamine was explored. This research highlights its potential applications in sonochemistry and as a precursor in biochemical pathways (Suslick et al., 1982).
Synthesis and Copolymerization of Novel Trisubstituted Ethylenes
The compound's derivatives were synthesized and their copolymerization properties were studied. This research contributes to understanding the compound's potential applications in material science, especially in the synthesis of novel polymers (Kharas et al., 2020).
γ-Radiolysis in Aqueous Solution
The compound was examined under γ-radiolysis in aqueous solutions, revealing the formation of various products. This study provides insights into the compound's stability and behavior under radiation, which could be relevant for its use in radiological applications (Hartmann, Sonntag, & Schulte‐Frohlinde, 1970).
Protection and Synthesis of Complex Organic Molecules
The compound's derivatives were used in the protection and synthesis of complex organic molecules, highlighting its versatility and utility in advanced organic synthesis (Watanabe & Nakamura, 1997).
Properties
IUPAC Name |
[(1S)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-ethoxy-2,2-difluoro-3-oxopropyl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2O6/c1-4-22-15(21)17(18,19)13(12-10-23-16(2,3)25-12)24-14(20)11-8-6-5-7-9-11/h5-9,12-13H,4,10H2,1-3H3/t12-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWGKDXWCKGRHY-OLZOCXBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C([C@H]([C@H]1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60576675 |
Source
|
Record name | Ethyl 3-O-benzoyl-2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143234-92-8 |
Source
|
Record name | Ethyl 3-O-benzoyl-2-deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-glycero-pentonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60576675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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